molecular formula C12H10FN B6320051 3-(4-Fluoro-3-methylphenyl)pyridine CAS No. 1214328-77-4

3-(4-Fluoro-3-methylphenyl)pyridine

Cat. No.: B6320051
CAS No.: 1214328-77-4
M. Wt: 187.21 g/mol
InChI Key: MCOBMTWLTAZAMK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)pyridine is an organic compound with the molecular formula C12H10FN It is a member of the pyridine family, characterized by a pyridine ring substituted with a 4-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluoro-3-methylphenylboronic acid reacts with a pyridine halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Methylpyridine
  • 4-Methylpyridine

Uniqueness

3-(4-Fluoro-3-methylphenyl)pyridine is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological applications compared to its analogs .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOBMTWLTAZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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